molecular formula C6H10F3N B2432431 Pyrrolidine, 3-(2,2,2-trifluoroethyl)- CAS No. 1269400-69-2

Pyrrolidine, 3-(2,2,2-trifluoroethyl)-

Cat. No. B2432431
CAS RN: 1269400-69-2
M. Wt: 153.148
InChI Key: PTXOIRIEXVHPML-UHFFFAOYSA-N
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Description

Pyrrolidine, 3-(2,2,2-trifluoroethyl)- is a derivative of Pyrrolidine . Pyrrolidine is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of Pyrrolidine, 3-(2,2,2-trifluoroethyl)- involves processes for preparing (3S,4R)-3-ethyl-4- (3H-imidazo [1,2-a]pyrrolo [2,3-e]pyrazin-8-yl)-N- (2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of Pyrrolidine, 3-(2,2,2-trifluoroethyl)- is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine compounds have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a molecular weight of 71.123 g·mol−1, a density of 0.866 g/cm3, a melting point of −63 °C, and a boiling point of 87 °C .

Scientific Research Applications

  • Synthesis and Chemical Properties:

    • Pyrrolidines are key heterocyclic organic compounds with applications in medicine and industry, such as in dyes or agrochemical substances. Their synthesis through [3+2] cycloaddition demonstrates their versatility in chemical reactions and potential polar nature (Żmigrodzka et al., 2022).
    • Fluoropyrrolidines and (fluoroalkyl)pyrrolidines, including trifluoroethyl-substituted variants, are significant in medicinal drug preparation and as organocatalysts. Their synthesis involves fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors (Pfund & Lequeux, 2017).
  • Applications in Medicinal Chemistry and Drug Development:

    • Trifluoromethylated pyrrolidines synthesized via catalytic asymmetric 1,3-dipolar cycloaddition have shown potential in pharmaceutical applications due to their excellent stereoselectivity (Li et al., 2011).
    • The synthesis of functionalized trifluoromethyl-substituted pyrrolidines through organocatalytic domino Michael/Mannich [3+2] cycloaddition has been developed, yielding pyrrolidine derivatives with potential medical value (Zhi et al., 2016).
  • Sensor Development and Molecular Probes:

    • A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker, synthesized through click chemistry, serves as a selective ratiometric and colorimetric chemosensor for Al(3+), demonstrating the compound's utility in sensing applications (Maity & Govindaraju, 2010).
  • Organocatalysis:

    • The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine was an effective organocatalyst in an asymmetric intramolecular aldol reaction, highlighting its use in catalysis (Hayashi et al., 2007).
    • Polystyrene-immobilized pyrrolidine has been developed as a highly efficient, reusable, and stereoselective organocatalyst for asymmetric Michael addition of cyclohexanone to nitroolefins (Miao & Wang, 2008).

Safety and Hazards

Pyrrolidine is considered hazardous. It is highly flammable and harmful if swallowed or inhaled. It causes severe skin burns and eye damage. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The future directions for Pyrrolidine, 3-(2,2,2-trifluoroethyl)- include further exploration of its biological activities and potential applications in the treatment of various diseases. There is also ongoing research into the preparation methods of this compound . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(2,2,2-trifluoroethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXOIRIEXVHPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine, 3-(2,2,2-trifluoroethyl)-

Synthesis routes and methods

Procedure details

To a solution of 4-(2,2,2-trifluoroethyl)pyrrolidin-2-one a1-10 (4.0 g, 23.9 mmol, 1 eq) in freshly distilled THF, LiAlH4 (2.27 g, 60 mmol, 2.5 eq) is added carefully at 0° C. After completion of the addition, the mixture is heated at reflux for 1.5 h in a flask equipped with a condenser cooled at −10° C. The reaction mixture is then carefully quenched with water at 0° C. and filtered on a pad of celite/MgSO4. The filtrate is concentrated under reduced pressure at room temperature to afford 2.82 g of 3-(2,2,2-trifluoroethyl)pyrrolidine a1-11.
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